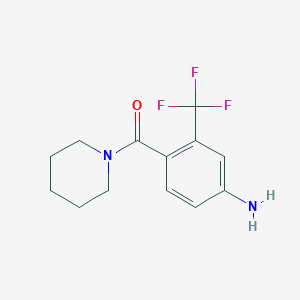
(4-Amino-2-trifluoromethylphenyl)-piperidin-1-yl-methanone
Vue d'ensemble
Description
(4-Amino-2-trifluoromethylphenyl)-piperidin-1-yl-methanone is a useful research compound. Its molecular formula is C13H15F3N2O and its molecular weight is 272.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(4-Amino-2-trifluoromethylphenyl)-piperidin-1-yl-methanone, with the chemical formula C13H15F3N2O and CAS number 1254054-86-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a trifluoromethyl group and an amino group on the phenyl moiety. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making it a valuable pharmacophore in drug design.
Research indicates that compounds similar to this compound interact with metabotropic glutamate receptors (mGluRs), particularly mGluR5. These receptors are implicated in various central nervous system (CNS) disorders, including anxiety and schizophrenia. The compound may act as a positive allosteric modulator (PAM) of mGluR5, enhancing glutamate signaling without direct agonist activity .
2. Pharmacological Studies
In vitro studies demonstrate that compounds with similar structures exhibit significant pharmacological effects:
- Anxiolytic Effects : Compounds targeting mGluR5 have shown anxiolytic-like activity in rodent models, suggesting potential for treating anxiety disorders .
- Antipsychotic Potential : The modulation of mGluR5 has been linked to antipsychotic effects, with certain derivatives reversing amphetamine-induced hyperlocomotion in animal models .
Case Studies
Recent studies have highlighted the biological activity of related compounds:
- Study on mGluR Modulators : A study identified several novel mGluR5 PAMs that demonstrated efficacy in rodent models for anxiety and schizophrenia. These compounds were characterized by their ability to enhance receptor activity without directly activating the receptor .
- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds revealed that the introduction of a trifluoromethyl group significantly increased potency against specific targets, including 5-hydroxytryptamine uptake inhibition .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C13H15F3N2O |
| Molecular Weight | 270.27 g/mol |
| CAS Number | 1254054-86-8 |
| Melting Point | Not specified |
| Binding Affinity to mGluR5 | High (specific values not provided) |
Propriétés
IUPAC Name |
[4-amino-2-(trifluoromethyl)phenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)11-8-9(17)4-5-10(11)12(19)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDABXPVXFBBCRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















